Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate
CAS No.: 1264176-33-1
Cat. No.: VC21237858
Molecular Formula: C13H18BNO4
Molecular Weight: 263.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1264176-33-1 |
---|---|
Molecular Formula | C13H18BNO4 |
Molecular Weight | 263.1 g/mol |
IUPAC Name | methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Standard InChI | InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9(15-10)11(16)17-5/h6-8H,1-5H3 |
Standard InChI Key | UNOPLLHECXSEOU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OC |
Introduction
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic acid ester, specifically a pinacol ester, which plays a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is a derivative of pyridine, modified with a boronic acid moiety protected by a pinacol group.
Synthesis Overview
The synthesis of this compound typically involves the reaction of 6-bromopyridine-2-carboxylic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. This process forms the boronic acid ester, which is then isolated and purified.
Applications in Organic Synthesis
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is used as a building block in the synthesis of complex molecules, including pharmaceuticals and materials science applications. Its role in Suzuki-Miyaura reactions allows for the formation of carbon-carbon bonds between the pyridine ring and other aryl or vinyl groups, facilitating the creation of diverse chemical structures.
Research Findings
Research on this compound is focused on its utility in cross-coupling reactions. Studies have shown that it can efficiently couple with various aryl halides under mild conditions, making it a versatile reagent in organic synthesis. The stability of the pinacol ester group allows for easy handling and storage, which is beneficial in laboratory settings.
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